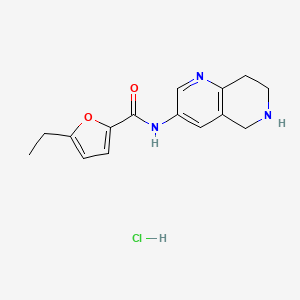![molecular formula C14H16ClN3O2S B7641318 2-chloro-N-[2-(cyclopropylmethyl)pyrazol-3-yl]-3-methylbenzenesulfonamide](/img/structure/B7641318.png)
2-chloro-N-[2-(cyclopropylmethyl)pyrazol-3-yl]-3-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-[2-(cyclopropylmethyl)pyrazol-3-yl]-3-methylbenzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as CP-31398 and has been studied for its ability to inhibit tumor growth and induce apoptosis in cancer cells. In
Mechanism of Action
CP-31398 exerts its anti-cancer effects by stabilizing the p53 protein, which is a key regulator of cell growth and apoptosis. The p53 protein is often mutated or deleted in cancer cells, leading to the uncontrolled growth and survival of cancer cells. CP-31398 binds to the p53 protein and stabilizes its structure, leading to the activation of the p53 pathway and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
CP-31398 has been shown to have minimal toxicity in normal cells and tissues. It has been found to selectively target cancer cells and induce apoptosis without affecting normal cells. CP-31398 has also been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis.
Advantages and Limitations for Lab Experiments
CP-31398 is a potent and selective inhibitor of tumor growth and has shown promising results in preclinical studies. However, its efficacy in clinical trials is yet to be established. CP-31398 has limited solubility in water, which can pose challenges in its formulation and delivery. The synthesis method of CP-31398 is complex and requires multiple steps, which can limit its availability and scalability.
Future Directions
There are several future directions for the research and development of CP-31398. One direction is to optimize the synthesis method to improve the yield and purity of the final product. Another direction is to develop novel formulations and delivery methods to improve the solubility and bioavailability of CP-31398. Further preclinical and clinical studies are needed to establish the efficacy and safety of CP-31398 in cancer treatment. CP-31398 can also be studied for its potential therapeutic applications in other diseases, such as neurodegenerative diseases and inflammation.
Synthesis Methods
CP-31398 can be synthesized through a multi-step process starting from 3-methylbenzenesulfonyl chloride and 2-(cyclopropylmethyl)pyrazole. The final product is obtained through a reaction between the intermediate product and 2-chloroaniline. The synthesis method has been optimized to obtain high yields and purity of the final product.
Scientific Research Applications
CP-31398 has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of various types of cancer cells, including breast, prostate, and colon cancer cells. CP-31398 induces apoptosis in cancer cells by activating the p53 pathway, which is a tumor suppressor pathway. The activation of the p53 pathway leads to the upregulation of pro-apoptotic genes and downregulation of anti-apoptotic genes, resulting in the induction of apoptosis in cancer cells.
properties
IUPAC Name |
2-chloro-N-[2-(cyclopropylmethyl)pyrazol-3-yl]-3-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O2S/c1-10-3-2-4-12(14(10)15)21(19,20)17-13-7-8-16-18(13)9-11-5-6-11/h2-4,7-8,11,17H,5-6,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRWZOUBQJXQPKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)S(=O)(=O)NC2=CC=NN2CC3CC3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[1-[(2-Chloro-6-pyrrolidin-1-ylphenyl)methyl]pyrrolidin-2-yl]-4-methyl-1,2,4-triazole](/img/structure/B7641250.png)
![4-[(1S)-2,2-dimethylcyclopropanecarbonyl]-N-propan-2-ylpiperazine-1-carboxamide](/img/structure/B7641271.png)
![3-[2-[(3-Tert-butyl-1-methylpyrazol-4-yl)methyl-methylamino]ethyl]-1,3-oxazolidin-2-one](/img/structure/B7641274.png)

![3,3-dimethyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1-phenylbutan-2-amine](/img/structure/B7641281.png)
![N-[(3-cyanophenyl)methyl]-2-(2-hydroxyethyl)piperidine-1-carboxamide](/img/structure/B7641288.png)
![N-[[2-chloro-5-(trifluoromethyl)phenyl]methyl]-1-(1,2,4-triazol-1-yl)propan-2-amine](/img/structure/B7641293.png)

![N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]-2-(2-hydroxyethyl)piperidine-1-carboxamide](/img/structure/B7641312.png)
![3-[(2,6-Dimethyloxan-4-yl)amino]-1-(2-methylpiperidin-1-yl)propan-1-one](/img/structure/B7641333.png)
![Methyl 5-[cyclopropylmethyl(prop-2-ynyl)carbamoyl]pyridine-3-carboxylate](/img/structure/B7641342.png)
![N-ethyl-N-[3-(hydroxymethyl)phenyl]-1-propan-2-ylimidazole-4-sulfonamide](/img/structure/B7641349.png)
![4-[3-(3-Fluorophenyl)pyrrolidin-1-yl]sulfonyl-1-propan-2-ylimidazole](/img/structure/B7641354.png)